molecular formula C14H15N3O5 B4070444 3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione

3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B4070444
M. Wt: 305.29 g/mol
InChI Key: TYESCGREKJLMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a morpholine group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable pyrrolidine-2,5-dione precursor. One common method includes the condensation of morpholine with a nitrophenyl-substituted pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like N-methylpyrrolidone (NMP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd-C) and hydrogen.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like Pd-C.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Morpholin-4-yl-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione
  • 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione
  • 3-(4-Morpholin-4-yl-phenylamino)-1-phenyl-pyrrolidine-2,5-dione

Uniqueness

3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c18-13-9-12(15-5-7-22-8-6-15)14(19)16(13)10-3-1-2-4-11(10)17(20)21/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYESCGREKJLMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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